Cyclohexyltriethoxysilane

Description

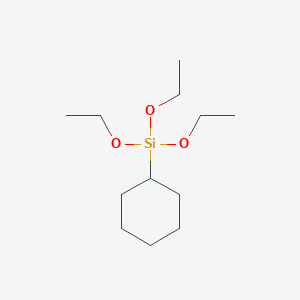

Structure

3D Structure

Properties

IUPAC Name |

cyclohexyl(triethoxy)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26O3Si/c1-4-13-16(14-5-2,15-6-3)12-10-8-7-9-11-12/h12H,4-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATGKAFZFOALBOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](C1CCCCC1)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26O3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90576380 | |

| Record name | Cyclohexyl(triethoxy)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90576380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18151-84-3 | |

| Record name | (Triethoxysilyl)cyclohexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18151-84-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexyl(triethoxy)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90576380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexane, (triethoxysilyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Cyclohexyltriethoxysilane: A Comprehensive Technical Guide to Synthesis and Reaction Mechanisms for Advanced Applications

This guide provides an in-depth exploration of the synthesis and reaction mechanisms of cyclohexyltriethoxysilane, a versatile organosilane compound. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the core chemical principles and practical methodologies for producing this compound, with insights into its relevance in advanced applications.

Introduction: The Significance of Cyclohexyltriethoxysilane

Cyclohexyltriethoxysilane [(C₆H₁₁Si(OC₂H₅)₃)] is an organofunctional silane characterized by a cyclohexyl group and three hydrolyzable ethoxy groups attached to a central silicon atom. This unique structure imparts a combination of organic and inorganic characteristics, making it a valuable coupling agent, surface modifier, and crosslinking agent. In the realm of advanced materials and pharmaceuticals, its ability to form durable bonds between organic polymers and inorganic substrates is of paramount importance.[1][2] This property is leveraged to enhance the mechanical strength, adhesion, and environmental resistance of composite materials. For drug development professionals, the interest in such molecules lies in their potential application in drug delivery systems, medical device coatings, and the synthesis of silicon-containing bioactive molecules.[3][4][5] The controlled hydrolysis and condensation of the ethoxy groups allow for the formation of stable siloxane networks (Si-O-Si), which can encapsulate or be covalently linked to therapeutic agents or form biocompatible surfaces.[6][7]

Synthesis Methodologies: Pathways to Cyclohexyltriethoxysilane

Two primary synthetic routes are predominantly employed for the preparation of cyclohexyltriethoxysilane: the hydrosilylation of cyclohexene and the Grignard reaction. The choice between these methods often depends on factors such as catalyst availability, desired purity, and scalability.

Hydrosilylation of Cyclohexene with Triethoxysilane

Hydrosilylation is a highly atom-efficient addition reaction where a silicon-hydride bond adds across a carbon-carbon double bond.[8] In the synthesis of cyclohexyltriethoxysilane, this involves the reaction of cyclohexene with triethoxysilane (HSi(OC₂H₅)₃) in the presence of a catalyst.

The most widely accepted mechanism for platinum-catalyzed hydrosilylation is the Chalk-Harrod mechanism.[9][10] This catalytic cycle involves the oxidative addition of the silane to the metal center, followed by olefin coordination, migratory insertion, and finally, reductive elimination of the product.

Key Steps in the Chalk-Harrod Mechanism:

-

Oxidative Addition: The triethoxysilane oxidatively adds to the platinum(0) catalyst, forming a platinum(II) intermediate with Pt-H and Pt-Si bonds.

-

Olefin Coordination: A molecule of cyclohexene coordinates to the platinum(II) complex.

-

Migratory Insertion: The coordinated cyclohexene inserts into the Pt-H bond. This step is often rate-determining and dictates the regioselectivity of the addition.[11] For terminal alkenes, this typically results in an anti-Markovnikov product.

-

Reductive Elimination: The final step involves the reductive elimination of the cyclohexyltriethoxysilane product, regenerating the platinum(0) catalyst, which can then re-enter the catalytic cycle.

This protocol describes a laboratory-scale synthesis using a common platinum catalyst, such as Karstedt's catalyst.

Materials:

-

Cyclohexene

-

Triethoxysilane

-

Karstedt's catalyst (platinum-divinyltetramethyldisiloxane complex)

-

Toluene (anhydrous)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

Reactor Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and an inert gas inlet is assembled and flame-dried to ensure anhydrous conditions.

-

Reagent Charging: The flask is charged with cyclohexene and anhydrous toluene. The mixture is brought to the desired reaction temperature (typically 80-110 °C) under a gentle flow of inert gas.

-

Catalyst Addition: A catalytic amount of Karstedt's catalyst is added to the reaction mixture.

-

Silane Addition: Triethoxysilane is added dropwise to the reaction mixture via the dropping funnel over a period of 1-2 hours to control the exothermic reaction.

-

Reaction Monitoring: The progress of the reaction can be monitored by Gas Chromatography (GC) or ¹H NMR spectroscopy by observing the disappearance of the vinyl protons of cyclohexene and the Si-H proton of triethoxysilane.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The solvent and any unreacted starting materials are removed under reduced pressure. The crude product is then purified by fractional distillation under vacuum to yield pure cyclohexyltriethoxysilane.[12]

| Parameter | Typical Value | Rationale |

| Reactant Molar Ratio | Cyclohexene : Triethoxysilane = 1 : 1.05-1.2 | A slight excess of the silane ensures complete conversion of the more valuable olefin. |

| Catalyst Loading | 10-50 ppm of Pt relative to cyclohexene | Platinum catalysts are highly active; low concentrations are effective and economical.[13] |

| Reaction Temperature | 80 - 110 °C | Provides sufficient thermal energy to overcome the activation barrier without promoting side reactions. |

| Reaction Time | 2 - 6 hours | Dependent on catalyst loading and temperature; monitored for completion. |

Grignard Reaction

The Grignard synthesis offers an alternative route, particularly useful when specific substitution patterns are desired. This method involves the reaction of a Grignard reagent, in this case, cyclohexylmagnesium halide, with a silicon alkoxide, such as tetraethoxysilane (TEOS).[14]

The reaction proceeds via a nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic silicon atom of tetraethoxysilane. One of the ethoxy groups is displaced as an ethoxymagnesium halide salt.

Key Steps in the Grignard Reaction:

-

Formation of Grignard Reagent: Cyclohexyl halide (e.g., cyclohexyl chloride or bromide) reacts with magnesium metal in an ether solvent (e.g., diethyl ether or THF) to form cyclohexylmagnesium halide. This step is moisture-sensitive.

-

Nucleophilic Attack: The cyclohexylmagnesium halide attacks the silicon atom of tetraethoxysilane.

-

Leaving Group Departure: An ethoxide group is eliminated, forming the product and a magnesium salt.

This protocol outlines the synthesis of cyclohexyltriethoxysilane via the Grignard route.[12]

Materials:

-

Magnesium turnings

-

Cyclohexyl chloride (or bromide)

-

Tetraethoxysilane (TEOS)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Iodine crystal (as an initiator)

-

Saturated aqueous ammonium chloride solution

-

Inert gas (Nitrogen or Argon)

Procedure:

-

Grignard Reagent Preparation:

-

In a flame-dried, three-necked flask under an inert atmosphere, place magnesium turnings and a crystal of iodine.

-

Add a small amount of a solution of cyclohexyl chloride in anhydrous diethyl ether to initiate the reaction (indicated by heat evolution and disappearance of the iodine color).

-

Slowly add the remaining cyclohexyl chloride solution to maintain a gentle reflux. After the addition is complete, continue stirring until most of the magnesium is consumed.

-

-

Reaction with TEOS:

-

In a separate flame-dried flask, place tetraethoxysilane and anhydrous diethyl ether.

-

Cool the TEOS solution in an ice bath.

-

Slowly add the prepared Grignard reagent to the TEOS solution, maintaining a low temperature to control the exothermic reaction.

-

After the addition is complete, allow the mixture to warm to room temperature and then reflux for several hours to ensure complete reaction.

-

-

Work-up and Purification:

-

Cool the reaction mixture in an ice bath and slowly add saturated aqueous ammonium chloride solution to quench the reaction and dissolve the magnesium salts.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent by rotary evaporation.

-

Purify the crude product by fractional distillation under reduced pressure.[12]

-

| Parameter | Typical Value | Rationale |

| Reactant Molar Ratio | Mg : Cyclohexyl Halide : TEOS = 1.1 : 1.0 : 1.2 | A slight excess of Mg ensures full conversion of the halide. An excess of TEOS minimizes the formation of di- and tri-substituted products. |

| Solvent | Anhydrous Diethyl Ether or THF | Ethereal solvents are crucial for stabilizing the Grignard reagent. |

| Reaction Temperature | Grignard formation at reflux; reaction with TEOS at 0 °C then reflux | Low temperature for the initial addition controls the exothermicity, followed by heating to drive the reaction to completion. |

| Reaction Time | Grignard formation: 1-2 hours; Reaction with TEOS: 4-6 hours | Sufficient time to ensure complete formation of the Grignard reagent and subsequent reaction. |

Purification and Characterization

Regardless of the synthetic route, purification of the crude product is essential to remove unreacted starting materials, catalyst residues, and byproducts.

-

Purification: Fractional distillation under reduced pressure is the most common and effective method for purifying cyclohexyltriethoxysilane, which has a relatively high boiling point.[12] This technique separates compounds based on differences in their boiling points.

-

Characterization: The identity and purity of the final product are confirmed using various analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ²⁹Si NMR are powerful tools for structural elucidation.[15][16]

-

¹H NMR will show characteristic signals for the cyclohexyl protons and the ethoxy group's ethyl protons.

-

¹³C NMR will confirm the number and types of carbon environments.

-

²⁹Si NMR provides a direct probe of the silicon environment, with a characteristic chemical shift for the R-Si(OR')₃ structure.

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can identify characteristic functional groups, such as Si-O-C and C-H bonds. The absence of a Si-H stretching band (around 2100-2200 cm⁻¹) confirms the completion of the hydrosilylation reaction.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is used to assess the purity of the sample and confirm its molecular weight.

-

Relevance and Applications in Drug Development

While not a therapeutic agent itself, cyclohexyltriethoxysilane and related organosilanes serve as critical enabling materials in pharmaceutical and biomedical applications.[3][4]

-

Drug Delivery Systems: Organosilanes are used to functionalize the surface of nanoparticles (e.g., silica or magnetic nanoparticles) for targeted drug delivery.[6][7] The cyclohexyl group can impart hydrophobicity, influencing the interaction of the nanocarrier with biological membranes. The triethoxy groups can be hydrolyzed to form a stable shell or to covalently attach drug molecules.[5]

-

Medical Device Coatings: Biocompatible and biostable coatings are essential for many medical devices to prevent adverse reactions with the body.[17][18] Silane coupling agents like cyclohexyltriethoxysilane can be used to promote adhesion between a device's substrate (e.g., metal or polymer) and a biocompatible or drug-eluting polymeric coating.[1][2][19]

-

Synthesis of Bioactive Molecules: The silicon atom can be incorporated into the structure of drug candidates to modify their pharmacological properties, such as lipophilicity, metabolic stability, and binding affinity.[4] While cyclohexyltriethoxysilane is a precursor, the fundamental reactions described here are central to the broader field of medicinal organosilicon chemistry.

Conclusion

The synthesis of cyclohexyltriethoxysilane via hydrosilylation and Grignard reaction represents two robust and versatile chemical transformations. A thorough understanding of the underlying reaction mechanisms, kinetics, and experimental parameters is crucial for achieving high yields and purity. For researchers and professionals in drug development, the utility of this and other organosilanes extends beyond their synthesis, offering significant potential in the development of advanced drug delivery systems and biocompatible medical devices. The principles and protocols outlined in this guide provide a solid foundation for the synthesis and application of this important class of compounds.

References

-

KBR. (2023, September 8). Uses Of Organosilanes In Medicine: Enhancing Therapeutic Effects. [Link]

- Lessel, J., et al. (2016). Platinum Catalysis Revisited—Unraveling Principles of Catalytic Olefin Hydrosilylation.

- Showell, G. A., & Mills, J. S. (2012).

- Imae, T., & Ujihara, M. (2018). Polysiloxanes in Theranostics and Drug Delivery: A Review. Polymers (Basel).

- A comprehensive review on processing, development and applications of organofunctional silanes and silane-based hyperbranched polymers. (2023). Polymers (Basel).

- Drug-Carrying Amino Silane Coated Magnetic Nanoparticles as Potential Vehicles for Delivery of Antibiotics. (2012). Journal of Nanomedicine & Nanotechnology.

- Photoactivated Hydrosilylation of Alkenes using Platinum(II) Salicylaldimine Phenylpyridine Complexes. (n.d.). White Rose eTheses Online.

- Method for preparing di-organo-dialkoxysilanes. (2013).

- Cyclic metal(oid)

- Shin-Etsu Silicone. (n.d.). Silane Coupling Agents.

- Platinum-Catalyzed Hydrosilylation in Polymer Chemistry. (n.d.). Polymers (Basel).

- Platinum(II)

- Three Main Applications of Silane Coupling Agents. (2022, May 18). iSuoChem.

- What Are Silane Coupling Agents And How Do They Work? (2025, June 12). Chemistry For Everyone.

- Marciniec, B. (Ed.). (2009).

- Kipping, F. S. (1904). Organic derivatives of silicon. Preparation of alkylsilicon chlorides. Proceedings of the Chemical Society, London, 20, 15.

- Silane Coupling Agents. (n.d.). Gelest.

- Hydrosilylation reaction of olefins with triethoxysilane. (n.d.).

- Application Methods of Silane Coupling Agent. (n.d.). Nanjing SiSiB Silicones Co., Ltd.

- Parylene for Medical Device Co

- NMR Spectroscopy of Organosilicon Compounds. (n.d.).

- Siloxane: Medical Device Material Safety Summaries. (2020, October 10). U.S.

- NMR Studies on Hydrolysis and Condensation Reactions of Alkoxysilanes Containing Si H Bonds. (n.d.). Mechanical Engineering.

- Parylene Coatings for Medical Device Technologies. (2022, July 19).

Sources

- 1. youtube.com [youtube.com]

- 2. Silane Coupling Agents - Gelest [technical.gelest.com]

- 3. Uses Of Organosilanes In Medicine: Enhancing Therapeutic Effects - KBR [hskbrchemical.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. A Comprehensive Review on Processing, Development and Applications of Organofunctional Silanes and Silane-Based Hyperbranched Polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. walshmedicalmedia.com [walshmedicalmedia.com]

- 8. api.pageplace.de [api.pageplace.de]

- 9. Platinum-Catalyzed Hydrosilylation in Polymer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Platinum(II) Phenylpyridyl Schiff Base Complexes as Latent, Photoactivated, Alkene Hydrosilylation Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. WO2013102480A1 - Method for preparing di-organo-dialkoxysilanes - Google Patents [patents.google.com]

- 13. Cyclic metal(oid) clusters control platinum-catalysed hydrosilylation reactions: from soluble to zeolite and MOF catalysts - Chemical Science (RSC Publishing) DOI:10.1039/D0SC02391D [pubs.rsc.org]

- 14. DSpace [dr.lib.iastate.edu]

- 15. researchgate.net [researchgate.net]

- 16. sites.me.ucsb.edu [sites.me.ucsb.edu]

- 17. vsiparylene.com [vsiparylene.com]

- 18. mpo-mag.com [mpo-mag.com]

- 19. Three Main Applications Of Silane Coupling Agents [ecopowerchem.com]

A Guide to the Spectroscopic Characterization of Cyclohexyltriethoxysilane

Abstract

Cyclohexyltriethoxysilane (CHTES) is a versatile organosilane compound utilized in a range of applications, from surface modification and adhesion promotion to a precursor in the synthesis of hybrid organic-inorganic materials. A thorough understanding of its molecular structure is paramount for quality control, reaction monitoring, and predicting its chemical behavior. This technical guide provides an in-depth analysis of the spectroscopic signature of CHTES, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy. We will delve into the interpretation of ¹H and ¹³C NMR spectra, the assignment of vibrational modes in IR and Raman spectra, and the synergistic information gained from these techniques. This document is intended for researchers, chemists, and material scientists who work with or are developing applications for organosilane compounds.

Introduction: The Molecular Architecture of Cyclohexyltriethoxysilane

Cyclohexyltriethoxysilane, with the chemical formula C₆H₁₁Si(OCH₂CH₃)₃, possesses a distinct molecular structure comprising a central silicon atom bonded to a cyclohexyl group and three ethoxy groups. This unique combination of a bulky, non-polar cycloaliphatic group and hydrolyzable ethoxy functionalities dictates its chemical properties. Spectroscopic techniques are indispensable tools for verifying this structure, assessing purity, and understanding its reactivity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the hydrogen and carbon framework of the molecule.

-

Vibrational Spectroscopy (IR and Raman) offers insights into the functional groups and the vibrational modes of the chemical bonds present, particularly the characteristic Si-O-C linkages.

This guide will systematically explore each of these techniques, presenting and interpreting authentic spectral data to build a complete structural profile of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the H and C Framework

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic and organometallic compounds. By probing the magnetic properties of atomic nuclei (specifically ¹H and ¹³C), we can map out the connectivity and chemical environment of atoms within a molecule.

¹H NMR Spectrum of Cyclohexyltriethoxysilane

The ¹H NMR spectrum provides a quantitative map of the different types of protons in the molecule. The spectrum of Cyclohexyltriethoxysilane is characterized by two main regions: the signals from the ethoxy group protons, which appear at higher chemical shifts (downfield), and the signals from the cyclohexyl group protons, which are found further upfield.

The ethoxy group (-OCH₂CH₃) gives rise to two distinct signals:

-

A quartet corresponding to the methylene protons (-OCH₂-). The splitting into a quartet is due to the coupling with the three adjacent methyl protons (n+1 rule, 3+1=4).

-

A triplet corresponding to the methyl protons (-CH₃). This signal is split into a triplet by the two adjacent methylene protons (n+1 rule, 2+1=3).

The cyclohexyl group protons produce a more complex set of overlapping multiplets in the upfield region of the spectrum. This complexity arises from the various chemical and magnetic environments of the axial and equatorial protons on the cyclohexane ring.

Table 1: ¹H NMR Peak Assignments for Cyclohexyltriethoxysilane

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.78 | Quartet | 6H | Si-O-CH₂ -CH₃ |

| ~1.19 | Triplet | 9H | Si-O-CH₂-CH₃ |

| ~1.71 - 1.62 | Multiplet | 5H | Cyclohexyl protons (axial) |

| ~1.29 - 1.19 | Multiplet | 5H | Cyclohexyl protons (equatorial) |

| ~0.60 | Multiplet | 1H | Cyclohexyl proton (alpha to Si) |

Data sourced from the Spectral Database for Organic Compounds (SDBS).

¹³C NMR Spectrum of Cyclohexyltriethoxysilane

The proton-decoupled ¹³C NMR spectrum reveals the number of chemically distinct carbon environments. For Cyclohexyltriethoxysilane, we expect to see six signals: two for the ethoxy groups and four for the cyclohexyl ring (due to symmetry, some carbons in the ring are chemically equivalent).

-

Ethoxy Carbons: The methylene carbon (-OCH₂-) appears downfield due to the deshielding effect of the adjacent oxygen atom. The methyl carbon (-CH₃) appears further upfield.

-

Cyclohexyl Carbons: The carbon atom directly attached to the silicon (C1) is the most upfield of the ring carbons. The other carbons of the ring (C2, C3, C4) will have distinct chemical shifts.

Table 2: ¹³C NMR Peak Assignments for Cyclohexyltriethoxysilane

| Chemical Shift (δ) ppm | Assignment |

| ~58.4 | Si-O-C H₂-CH₃ |

| ~26.9 | Cyclohexyl C -3,5 |

| ~26.3 | Cyclohexyl C -4 |

| ~25.0 | Cyclohexyl C -2,6 |

| ~22.8 | Cyclohexyl C -1 (alpha to Si) |

| ~18.4 | Si-O-CH₂-C H₃ |

Data sourced from the Spectral Database for Organic Compounds (SDBS).

Experimental Protocol for NMR Analysis

A self-validating protocol for acquiring high-quality NMR spectra of Cyclohexyltriethoxysilane is as follows:

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of Cyclohexyltriethoxysilane into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a suitable solvent as it is chemically inert with respect to the analyte and provides a deuterium signal for field-frequency locking.

-

Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.

-

-

Instrument Setup:

-

Use a standard 400 MHz (or higher) NMR spectrometer.

-

Insert the sample into the spectrometer and allow it to thermally equilibrate.

-

Lock onto the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical lock signal.

-

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard pulse sequence. A spectral width of 12-15 ppm is typically sufficient. Use an appropriate number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A spectral width of 220-240 ppm is standard. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (e.g., 128-1024) and a longer relaxation delay may be necessary.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

-

Phase the spectra correctly.

-

Calibrate the chemical shift scale by setting the residual CHCl₃ signal in the ¹H spectrum to 7.26 ppm and the CDCl₃ signal in the ¹³C spectrum to 77.16 ppm.

-

Integrate the peaks in the ¹H spectrum.

-

Vibrational Spectroscopy: Probing Functional Groups

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the stretching and bending of chemical bonds within a molecule. These two techniques are complementary, as some vibrational modes that are strong in IR may be weak or silent in Raman, and vice versa.

Infrared (IR) Spectrum of Cyclohexyltriethoxysilane

The IR spectrum is dominated by strong absorptions corresponding to the polar bonds in the molecule. Key diagnostic bands for Cyclohexyltriethoxysilane include:

-

C-H Stretching: Bands in the 2850-2950 cm⁻¹ region are characteristic of the C-H bonds in the cyclohexyl and ethoxy groups.

-

Si-O-C Stretching: The most intense and characteristic feature for trialkoxysilanes is the strong, broad asymmetric stretching band of the Si-O-C linkage, typically found between 1070 and 1100 cm⁻¹. A corresponding symmetric stretch is also observed at a lower frequency.

-

C-H Bending: Vibrations corresponding to the scissoring and rocking of CH₂ groups appear in the fingerprint region (below 1500 cm⁻¹).

Table 3: Key IR Absorption Bands for Cyclohexyltriethoxysilane

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| 2972, 2925, 2854 | Strong | C-H Asymmetric & Symmetric Stretching (Cyclohexyl & Ethoxy) |

| 1444, 1390 | Medium | C-H Bending (Scissoring/Deformation) |

| 1078 | Very Strong, Broad | Si-O-C Asymmetric Stretching |

| 956 | Strong | Si-O-C Symmetric Stretching |

| 785 | Strong | Si-C Stretching / CH₂ Rocking |

Data sourced from the Spectral Database for Organic Compounds (SDBS).

Raman Spectrum of Cyclohexyltriethoxysilane

Raman spectroscopy is particularly sensitive to the vibrations of non-polar bonds and the overall molecular framework. It provides complementary information to the IR spectrum.

-

C-H Stretching: Similar to IR, strong bands are observed in the 2850-3000 cm⁻¹ region.

-

Si-C Stretching: The Si-C bond vibration, which is often weak in the IR spectrum, can sometimes be more clearly observed in the Raman spectrum.

-

Cyclohexane Ring Modes: The breathing and deformation modes of the cyclohexane ring are often visible in the Raman spectrum.

Table 4: Key Raman Scattering Peaks for Cyclohexyltriethoxysilane

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| 2929, 2854 | Very Strong | C-H Stretching |

| 1444 | Strong | CH₂ Bending (Scissoring) |

| 1078, 1026 | Medium | C-C Stretching (Ring) / Si-O-C Stretching |

| 621 | Strong | Si-C Stretching |

Data sourced from the Spectral Database for Organic Compounds (SDBS).

Experimental Protocols for Vibrational Spectroscopy

FT-IR Spectroscopy (Attenuated Total Reflectance - ATR):

-

Instrument Setup: Use an FT-IR spectrometer equipped with an ATR accessory (e.g., a diamond or zinc selenide crystal).

-

Background Collection: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Application: Place a small drop of liquid Cyclohexyltriethoxysilane directly onto the ATR crystal.

-

Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.

-

Data Processing: The spectrum is automatically ratioed against the background to produce the final absorbance or transmittance spectrum.

FT-Raman Spectroscopy:

-

Instrument Setup: Use an FT-Raman spectrometer, typically with a 1064 nm laser to minimize fluorescence.

-

Sample Preparation: Place a small amount of the liquid sample into a glass vial or NMR tube.

-

Data Acquisition: Position the sample in the spectrometer's sample holder. Acquire the spectrum by exposing the sample to the laser and collecting the scattered light. The number of scans will depend on the sample's scattering efficiency.

-

Data Processing: The resulting spectrum will show the intensity of scattered light as a function of the Raman shift (in cm⁻¹).

Integrated Spectroscopic Analysis

The true power of spectroscopic characterization lies in the integration of data from multiple techniques. Each method provides a unique piece of the structural puzzle, and together they offer a comprehensive and unambiguous identification of Cyclohexyltriethoxysilane.

The diagram below illustrates the workflow for a comprehensive spectroscopic analysis and how different techniques probe specific parts of the CHTES molecule.

Caption: Workflow for spectroscopic analysis of CHTES.

The following diagram correlates the structural fragments of Cyclohexyltriethoxysilane with the primary spectroscopic techniques used for their identification.

Caption: Correlation of CHTES structure with spectroscopic methods.

Conclusion

The combination of NMR, IR, and Raman spectroscopy provides a robust and definitive method for the structural characterization of Cyclohexyltriethoxysilane. ¹H and ¹³C NMR spectroscopy confirms the carbon-hydrogen framework and the connectivity of the cyclohexyl and ethoxy groups. FT-IR spectroscopy provides clear evidence of the dominant functional groups, especially the strong Si-O-C linkages, while Raman spectroscopy offers complementary information on the molecular backbone, including the Si-C bond. The data and protocols presented in this guide serve as a reliable reference for the analysis of this important organosilane, ensuring its correct identification and quality for advanced material applications.

References

-

National Institute of Advanced Industrial Science and Technology (AIST), Japan. Spectral Database for Organic Compounds (SDBS). [Link]

-

Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

-

Gelest, Inc. Infrared Analysis of Organosilicon Compounds: Spectra-Structure Correlations. [Link]

-

Smith, B. C. (1999). Infrared Spectral Interpretation: A Systematic Approach. CRC Press. [Link]

-

Reich, H. J. Structure Determination Using Spectroscopy. University of Wisconsin. [Link]

Technical Guide on Cyclohexyltriethoxysilane: Data Scarcity and a Call for Caution

A Note from the Senior Application Scientist:

As professionals in research and development, our foremost commitment is to safety, which is built upon a foundation of accurate, specific, and authoritative data. The request for an in-depth technical guide on the safe handling of Cyclohexyltriethoxysilane (CAS No. 18151-84-3) has highlighted a critical issue: the absence of a comprehensive, publicly available Safety Data Sheet (SDS) within the provided search results.

Safety protocols are not interchangeable between chemical analogues. While Cyclohexyltriethoxysilane is structurally similar to the more thoroughly documented Cyclohexyltrimethoxysilane (CAS No. 17865-54-2), their reactivity and toxicological profiles differ in ways that are crucial for risk assessment. For instance, upon hydrolysis—a key reaction for organosilanes when exposed to moisture—Cyclohexyltriethoxysilane will release ethanol, whereas Cyclohexyltrimethoxysilane releases methanol. The latter is significantly more toxic, with chronic exposure potentially affecting the central nervous system.[1]

Therefore, to maintain the highest standards of scientific integrity and personnel safety, this document will not provide extrapolated or assumed safety protocols for Cyclohexyltriethoxysilane. Instead, it will present the confirmed available data for Cyclohexyltriethoxysilane, detail the known hazards of its close analogue, Cyclohexyltrimethoxysilane, to illustrate the necessity of specific data, and outline the universal principles that must be applied when handling a substance with incomplete safety information.

The most critical directive for any professional intending to work with Cyclohexyltriethoxysilane is to obtain a substance-specific Safety Data Sheet (SDS) directly from the manufacturer or supplier.

Section 1: Confirmed Properties of Cyclohexyltriethoxysilane

Limited data is available from authoritative chemical databases. The following properties have been computationally derived and are provided for identification purposes.[2]

| Property | Value | Source |

| IUPAC Name | cyclohexyl(triethoxy)silane | PubChem[2] |

| CAS Number | 18151-84-3 | PubChem[2] |

| Molecular Formula | C12H26O3Si | PubChem[2] |

| Molecular Weight | 246.42 g/mol | PubChem[2] |

Section 2: Hazard Profile of an Analogue: Cyclohexyltrimethoxysilane (CAS 17865-54-2)

Disclaimer: The following information is for Cyclohexyltrimethoxysilane and is provided for illustrative purposes only. It DOES NOT apply to Cyclohexyltriethoxysilane and must not be used for risk assessment or handling protocols for the latter.

Cyclohexyltrimethoxysilane is a combustible liquid that causes serious eye irritation.[1] Its handling requires stringent safety measures due to its chemical properties and reactivity.

GHS Hazard Classification (US): [1]

-

Flammable Liquids: Category 4 (H227: Combustible liquid)

-

Serious Eye Damage/Eye Irritation: Category 2A (H319: Causes serious eye irritation)

Primary Hazards and Reactions:

-

Reactivity with Water: Reacts with water and moisture in the air to liberate methanol.[1]

-

Ingestion Toxicity: Oral toxicity is associated with the hydrolysis product, methanol, which can cause nausea, vomiting, headache, and visual effects, including blindness. The onset of symptoms may be delayed.[1]

-

Inhalation Toxicity: May cause irritation to the respiratory tract, with overexposure leading to coughing, headache, and nausea.[1]

-

Skin Contact: May cause skin irritation.[1]

-

Fire Hazard: As a combustible liquid, it can emit irritating fumes and organic acid vapors when exposed to high temperatures or flame.[1]

Section 3: Universal Precautions for Handling Organosilanes with Incomplete Data

In the absence of a specific SDS for Cyclohexyltriethoxysilane, a highly conservative approach based on the known reactivity of the organosilane chemical family is mandatory. The following are minimum best-practice protocols.

Engineering Controls and Work Environment

The fundamental principle is to minimize all potential exposure.

-

Ventilation: All handling of Cyclohexyltriethoxysilane must occur in a well-ventilated area, preferably within a certified chemical fume hood to prevent the accumulation of vapors.[1]

-

Emergency Equipment: An emergency eye wash station and safety shower must be immediately accessible in the vicinity of any potential exposure.[1]

-

Ignition Sources: Keep the substance away from heat, sparks, and open flames. Use only non-sparking tools and implement proper grounding procedures to prevent static discharge.[1]

Personal Protective Equipment (PPE) Protocol

Given the unknown specific hazards, a comprehensive PPE ensemble is required.

// Nodes q_splash [label="Potential for Splash\nor Aerosol Generation?", shape=diamond, fillcolor="#FBBC05"]; ppe_basic [label="Minimum Required PPE:\n- Nitrile or Neoprene Gloves\n- Chemical Safety Goggles\n- Flame-Retardant Lab Coat", fillcolor="#34A853", fontcolor="#FFFFFF"]; ppe_advanced [label="Enhanced PPE:\n- Add Face Shield (over goggles)\n- Chemical-Resistant Apron", fillcolor="#EA4335", fontcolor="#FFFFFF"]; q_ventilation [label="Is work outside a\ncertified fume hood?", shape=diamond, fillcolor="#FBBC05"]; ppe_respiratory [label="Add Respiratory Protection:\n- NIOSH-certified respirator for\norganic vapors/acid gases", fillcolor="#EA4335", fontcolor="#FFFFFF"]; end [label="Proceed with Caution\n& Good Hygiene Practices", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Connections start -> ppe_basic; ppe_basic -> q_splash; q_splash -> ppe_advanced [label="Yes"]; q_splash -> q_ventilation [label="No"]; ppe_advanced -> q_ventilation; q_ventilation -> ppe_respiratory [label="Yes"]; q_ventilation -> end [label="No"]; ppe_respiratory -> end; }

Caption: PPE selection workflow for handling organosilanes with unknown hazards.

Handling and Storage Protocol

-

Moisture Exclusion: Organosilanes are reactive with moisture.[1] Store Cyclohexyltriethoxysilane in a tightly closed container in a cool, dry, and well-ventilated place. The container should be sealed under a dry, inert atmosphere (e.g., nitrogen or argon) if possible.

-

Incompatibilities: Based on general organosilane chemistry, store away from water, moisture, alcohols, amines, and strong oxidizing agents.[1]

-

Hygiene: Avoid all eye and skin contact. Do not breathe vapor or mist. Wash hands and other exposed areas thoroughly with mild soap and water after handling and before eating, drinking, or smoking. Contaminated clothing should be removed and washed before reuse.[1]

Section 4: Emergency Procedures Framework

The following represents a generalized emergency response framework. Specific actions must be guided by the supplier's SDS.

First Aid Measures

-

Inhalation: Remove the victim to fresh air and keep them at rest in a position comfortable for breathing. Seek medical advice if feeling unwell.[1]

-

Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.[1]

-

Eye Contact: Immediately flush eyes thoroughly with water for at least 15 minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention.[1]

-

Ingestion: Do not induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

Accidental Release (Spill) Management

A spill of a substance with unknown hazards must be treated as a high-risk event.

// Nodes alert [label="Alert personnel & Evacuate\nimmediate area"]; assess [label="Assess Spill Size\n& Location", shape=diamond, fillcolor="#FBBC05"]; minor_spill [label="Minor Spill\n(Small, contained, in fume hood)"]; major_spill [label="Major Spill\n(Large, uncontained, outside hood)"]; contact_ehs [label="Contact Institutional\nEnvironmental Health & Safety (EHS)"]; ppe [label="Don appropriate PPE\n(incl. respiratory protection)"]; contain [label="Contain spill with\n-absorbent material\n(e.g., vermiculite, sand)"]; cleanup [label="Collect absorbent material\nwith non-sparking tools into\na sealable waste container"]; decontaminate [label="Decontaminate area\nand dispose of waste via\nlicensed facility"]; end [label="Report Incident", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Connections start -> alert; alert -> assess; assess -> minor_spill [label="Minor"]; assess -> major_spill [label="Major"]; major_spill -> contact_ehs; contact_ehs -> end; minor_spill -> ppe; ppe -> contain; contain -> cleanup; cleanup -> decontaminate; decontaminate -> end; }

Caption: Generalized emergency response workflow for a chemical spill.

Conclusion and Final Directive

The responsible handling of chemical reagents is the cornerstone of scientific and industrial progress. While we can infer a general risk profile for Cyclohexyltriethoxysilane based on its chemical class, such inferences are insufficient for ensuring personnel safety. The potential for unknown hazards necessitates a conservative approach and an unwavering insistence on obtaining authoritative safety data.

Before any laboratory or developmental work begins, researchers, scientists, and drug development professionals are required to:

-

Procure the official Safety Data Sheet (SDS) for Cyclohexyltriethoxysilane (CAS 18151-84-3) from the chemical supplier.

-

Conduct a full risk assessment based on the specific hazards detailed in the SDS.

-

Develop and implement handling protocols and emergency procedures tailored to the authoritative information provided in the SDS.

To proceed otherwise would be a violation of fundamental safety principles and regulatory compliance.

References

-

Gelest, Inc. (2015). Safety Data Sheet: CYCLOHEXYLTRIMETHOXYSILANE. Retrieved from [Link]

-

PubChem. (n.d.). Cyclohexyltrimethoxysilane. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Cyclohexyltriethoxysilane. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Cyclohexyltrichlorosilane. National Center for Biotechnology Information. Retrieved from [Link]

-

Bonding Source. (n.d.). Safety Data Sheet: LOCTITE ABLESTIK 84-3. Retrieved from [Link]

-

3M. (2023). Safety Data Sheet: 3M™ Adhesion Promoter, PN 06396. Retrieved from [Link]

-

Hesperian Health Guides. (2024). First aid for chemicals. Retrieved from [Link]

-

Boukar, K., et al. (2012). Safe handling of cytotoxics: guideline recommendations. PubMed Central. Retrieved from [Link]

-

Unice, C., et al. (2021). First Aid for Pool Chemical Exposure: A Narrative Review. PubMed. Retrieved from [Link]

-

Carl Roth GmbH + Co KG. (2018). Safety Data Sheet: Cyclohexane. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Hydrolysis and Condensation Mechanism of Cyclohexyltriethoxysilane for Pharmaceutical Research and Development

Introduction: The Role of Cyclohexyltriethoxysilane in Advanced Drug Development

Cyclohexyltriethoxysilane (CHTES) is an organosilane of significant interest in the pharmaceutical and biomedical fields. Its unique molecular structure, featuring a bulky, hydrophobic cyclohexyl group and three hydrolyzable ethoxy groups, allows for the tailored modification of surfaces and the synthesis of novel organic-inorganic hybrid materials.[1] For researchers, scientists, and drug development professionals, a thorough understanding of the hydrolysis and condensation mechanisms of CHTES is paramount for its effective application in areas such as controlled drug delivery, surface modification of drug carriers, and the creation of biocompatible materials.[2][3][4]

The sol-gel process, which is initiated by the hydrolysis and condensation of alkoxysilanes like CHTES, provides a versatile route to producing materials with controlled porosity, surface chemistry, and thermal stability.[5] The hydrophobic nature of the cyclohexyl group can be leveraged to modulate the release of therapeutic agents from drug delivery systems, enhancing their efficacy and reducing side effects.[6][7] Furthermore, CHTES can be used to functionalize the surfaces of nanoparticles, rendering them more compatible with hydrophobic drugs and biological environments.[3][4] This guide provides a comprehensive exploration of the core chemical principles governing the transformation of CHTES from a monomeric precursor to a polysilsesquioxane network, with a focus on the practical implications for pharmaceutical applications.

The Two-Stage Reaction: Hydrolysis and Condensation

The conversion of cyclohexyltriethoxysilane into a stable polysilsesquioxane network is a two-stage process involving hydrolysis and condensation. These reactions can be catalyzed by either an acid or a base, and the choice of catalyst has a profound impact on the reaction kinetics and the structure of the final material.[8]

Stage 1: Hydrolysis - The Activation of Cyclohexyltriethoxysilane

Hydrolysis is the initial and rate-determining step where the ethoxy groups (-OCH₂CH₃) on the silicon atom are replaced by hydroxyl groups (-OH) through a reaction with water. This reaction proceeds sequentially, forming partially and fully hydrolyzed species.

Acid-Catalyzed Hydrolysis:

Under acidic conditions, the oxygen atom of an ethoxy group is protonated, making the silicon atom more electrophilic and thus more susceptible to a nucleophilic attack by a water molecule.[8] This mechanism is generally faster than base-catalyzed hydrolysis for the initial hydrolysis step. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.

Base-Catalyzed Hydrolysis:

In the presence of a base, a hydroxide ion directly attacks the silicon atom, leading to the displacement of an ethoxy group.[8] While the overall hydrolysis is slower than under acidic conditions, the subsequent condensation reactions are significantly accelerated. This mechanism also follows an SN2 pathway.

The Steric Influence of the Cyclohexyl Group on Hydrolysis

The bulky cyclohexyl group attached to the silicon atom in CHTES exerts significant steric hindrance. This steric bulk impedes the approach of the nucleophile (water or hydroxide ion) to the silicon center, thereby slowing down the rate of hydrolysis compared to organosilanes with smaller substituents.[9] This is a critical consideration in experimental design, as longer reaction times or more forcing conditions may be necessary to achieve complete hydrolysis.

Stage 2: Condensation - Building the Polysilsesquioxane Network

Once silanol (Si-OH) groups are formed, they are highly reactive and readily undergo condensation reactions to form stable siloxane bonds (Si-O-Si), releasing water or ethanol as a byproduct. This process leads to the formation of oligomers and eventually a cross-linked three-dimensional network.

Water-Producing Condensation: Two silanol groups react to form a siloxane bond and a molecule of water.

Alcohol-Producing Condensation: A silanol group reacts with a remaining ethoxy group to form a siloxane bond and a molecule of ethanol.

The relative rates of hydrolysis and condensation, influenced by factors discussed below, determine the final structure of the polysilsesquioxane material.

Visualizing the Reaction Mechanisms

To better illustrate the intricate pathways of hydrolysis and condensation, the following diagrams are provided in the DOT language for Graphviz.

Acid-Catalyzed Mechanism

Caption: Acid-catalyzed hydrolysis and condensation of CHTES.

Base-Catalyzed Mechanism

Caption: Base-catalyzed hydrolysis and condensation of CHTES.

Factors Influencing the Hydrolysis and Condensation of Cyclohexyltriethoxysilane

The successful application of CHTES in pharmaceutical contexts requires precise control over the hydrolysis and condensation reactions. Several factors critically influence the kinetics and outcome of these processes.

-

pH of the Reaction Medium: The pH is the most significant factor. The rate of hydrolysis is slowest at a neutral pH of around 7 and increases under both acidic and basic conditions.[10] Acid catalysis generally leads to more linear, less branched polymer structures, while base catalysis promotes the formation of more highly branched, particulate structures.

-

Water-to-Silane Ratio: The stoichiometric amount of water required for the complete hydrolysis of a trialkoxysilane is 1.5 moles per mole of silane. However, the ratio can be varied to control the extent of hydrolysis and subsequent condensation. A higher water concentration generally favors hydrolysis.

-

Catalyst Type and Concentration: The choice of acid or base catalyst and its concentration directly impacts the reaction rates. Common acid catalysts include hydrochloric acid and acetic acid, while ammonium hydroxide and sodium hydroxide are frequently used as base catalysts.

-

Solvent: The reaction is often carried out in a co-solvent, such as ethanol, to ensure the miscibility of the hydrophobic CHTES and water. The type and concentration of the co-solvent can influence the reaction kinetics.

-

Temperature: As with most chemical reactions, increasing the temperature generally increases the rates of both hydrolysis and condensation.[11]

-

Steric and Electronic Effects: As previously mentioned, the bulky cyclohexyl group sterically hinders the reaction at the silicon center. The ethoxy groups are also bulkier and hydrolyze more slowly than methoxy groups.[9]

Applications in Drug Development

The unique properties of CHTES-derived materials make them valuable in several areas of drug development:

-

Controlled Drug Release: The hydrophobic nature of the cyclohexyl group can be used to create a hydrophobic matrix that slows the ingress of water and, consequently, the release of an encapsulated hydrophilic drug.[2][6] This is particularly useful for developing sustained-release formulations.

-

Surface Modification of Drug Nanocarriers: The surface of drug delivery nanoparticles (e.g., silica or metal oxide nanoparticles) can be functionalized with CHTES. This imparts a hydrophobic character to the surface, which can enhance the loading of hydrophobic drugs and improve the stability of the nanoparticles in biological media.[3][4][12]

-

Chromatographic Applications: The hydrophobic stationary phases used in chromatography for the purification of drug compounds can be prepared by modifying silica gel with hydrophobic silanes like CHTES.[13][14][15]

-

Synthesis of Hybrid Biomaterials: CHTES can be co-condensed with other precursors to create organic-inorganic hybrid materials with tailored properties for applications such as biocompatible coatings for medical devices.[16]

Experimental Protocols for Monitoring Hydrolysis and Condensation

To study the kinetics and mechanism of CHTES hydrolysis and condensation, spectroscopic techniques are invaluable. Below are detailed protocols for monitoring these reactions using Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol 1: Monitoring Hydrolysis by FTIR Spectroscopy

This protocol allows for the real-time monitoring of the disappearance of Si-O-C bonds and the appearance of Si-OH and Si-O-Si bonds.[10][11][17][18][19]

Materials:

-

Cyclohexyltriethoxysilane (CHTES)

-

Ethanol (anhydrous)

-

Deionized water

-

Acid or base catalyst (e.g., 0.1 M HCl or 0.1 M NH₄OH)

-

FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

Procedure:

-

Prepare a stock solution of CHTES in ethanol (e.g., 10% v/v).

-

In a separate vial, prepare the aqueous catalyst solution.

-

Set up the FTIR spectrometer to collect spectra in the range of 4000-650 cm⁻¹ at regular intervals (e.g., every 5 minutes).

-

Acquire a background spectrum of the clean, dry ATR crystal.

-

Initiate the reaction by mixing the CHTES solution with the aqueous catalyst solution in a reaction vessel with stirring. The final concentrations should be chosen based on the desired reaction rate.

-

Immediately place a drop of the reaction mixture onto the ATR crystal and begin spectral acquisition.

-

Monitor the changes in the FTIR spectrum over time. Key peaks to observe include:

-

Disappearance of Si-O-C stretching vibrations (around 1100-1000 cm⁻¹)

-

Appearance of a broad Si-OH stretching band (around 3700-3200 cm⁻¹)

-

Appearance of Si-O-Si stretching vibrations (around 1070-1000 cm⁻¹, often overlapping with Si-O-C)

-

-

The rate of hydrolysis can be quantified by monitoring the decrease in the intensity of a characteristic Si-O-C peak relative to an internal standard or a peak that does not change during the reaction.

Protocol 2: Characterizing Condensation by ²⁹Si NMR Spectroscopy

²⁹Si NMR is a powerful technique for elucidating the structure of the resulting polysilsesquioxane network by identifying the different silicon environments.[20][21][22][23][24]

Materials:

-

Products from the CHTES hydrolysis and condensation reaction at various time points

-

Deuterated solvent (e.g., CDCl₃)

-

NMR spectrometer equipped for ²⁹Si detection

Procedure:

-

At desired time intervals during the hydrolysis and condensation reaction, quench a small aliquot of the reaction mixture by, for example, neutralizing the catalyst or rapidly removing the solvent.

-

Dissolve the resulting oligomeric or polymeric material in a suitable deuterated solvent.

-

Acquire the ²⁹Si NMR spectrum. A longer relaxation delay may be necessary due to the long relaxation times of ²⁹Si nuclei.

-

Analyze the spectrum to identify the different silicon species. The chemical shifts in ²⁹Si NMR are sensitive to the number of siloxane bonds attached to the silicon atom, denoted by Tⁿ, where 'n' is the number of Si-O-Si linkages:

-

T⁰: Monomeric, fully hydrolyzed CHTES (R-Si(OH)₃)

-

T¹: Silicon with one siloxane bond (end-group)

-

T²: Silicon with two siloxane bonds (linear chain)

-

T³: Silicon with three siloxane bonds (fully condensed, cross-linked)

-

-

By integrating the peaks corresponding to each Tⁿ species, the degree of condensation can be quantified over time.

Quantitative Data and Kinetic Analysis

| Alkoxysilane | Catalyst | Rate Constant (M⁻¹s⁻¹) | Reference |

| Tetraethoxysilane (TEOS) | Acid | ~10⁻⁴ | [8] |

| Methyltriethoxysilane (MTES) | Acid | ~10⁻³ | [8] |

| Aminopropyltriethoxysilane | (self) | ~10⁻² | [8] |

| Vinyltrialkoxysilanes | Base | Varies with alkoxy group | [9] |

Based on the steric hindrance of the cyclohexyl group, it is expected that the hydrolysis rate constant for CHTES would be significantly lower than that of less bulky analogues like methyltriethoxysilane under similar conditions.

Conclusion and Future Outlook

The hydrolysis and condensation of cyclohexyltriethoxysilane are fundamental processes that enable the creation of advanced materials with significant potential in pharmaceutical research and development. The bulky, hydrophobic nature of the cyclohexyl group provides a unique handle for controlling material properties, from modulating drug release profiles to tailoring the surface chemistry of drug carriers. A thorough understanding and precise control of the reaction mechanisms and influencing factors are essential for harnessing the full potential of this versatile organosilane. Future research will likely focus on the development of novel CHTES-based hybrid materials with enhanced biocompatibility and targeted drug delivery capabilities, further solidifying the importance of this compound in the advancement of pharmaceutical technology.

References

-

Issa, A., & Luyt, A. S. (2019). Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review. Polymers, 11(3), 537. [Link]

-

Leyden, D. E., & Atwater, J. B. (1991). Hydrolysis and condensation of alkoxysilanes investigated by internal reflection FTIR spectroscopy. Journal of Adhesion Science and Technology, 5(10), 815-829. [Link]

-

Zelencova, K., et al. (2022). Development of a Hydrophobicity-Controlled Delivery System Containing Levodopa Methyl Ester Hydrochloride Loaded into a Mesoporous Silica. Pharmaceutics, 14(11), 2487. [Link]

-

Yousif, A. H., & Eltoum, M. S. A. (2020). Mechanistic Investigation of Sol–Gel Reactions Using Alkoxysilane Precursor. Chemistry & Chemical Technology, 14(3), 333-339. [Link]

-

Hasan, M. A., & Pandey, S. (2018). Kinetic studies of attachment and Re-orientation of Octyltriethoxysilane for formation of self-assembled monolayer on a silica substrate. Applied Surface Science, 427, 108-115. [Link]

-

Perras, F. A., et al. (2014). Untangling the Condensation Network of Organosiloxanes on Nanoparticles using 2D 29Si–29Si Solid-State NMR Enhanced by Dynamic Nuclear Polarization. Journal of the American Chemical Society, 136(36), 12536-12539. [Link]

-

Kim, J., et al. (2024). Synthesis of Mixed Ladder-Like Polysilsesquioxanes by Copolymerization of 2-(3,4-Epoxycyclohexyl)ethyltrimethoxysilane and Dodecyltrimethoxysilane. Macromolecules. [Link]

-

Lee, S., et al. (2022). Effects of Hydrophobic Modification of Linear- and Branch-Structured Fluorinated and Nonfluorinated Silanes on Mesoporous Silica Particles. ACS Omega, 7(30), 26345-26354. [Link]

-

IJCRT. (2025). Hydrophobic Encapsulation Strategies For Controlling Drug Release Profiles. International Journal of Creative Research Thoughts. [Link]

-

Gualandris, V., et al. (1998). NMR Studies on Hydrolysis and Condensation Reactions of Alkoxysilanes Containing Si H Bonds. Journal of Sol-Gel Science and Technology, 12(1), 75-80. [Link]

-

Vrancken, K. C., et al. (2021). Functional Silane-Based Nanohybrid Materials for the Development of Hydrophobic and Water-Based Stain Resistant Cotton Fabrics Coatings. Coatings, 11(11), 1385. [Link]

-

Alonso, B., et al. (2007). Study of the hydrolysis and condensation of ??- Aminopropyltriethoxysilane by FT-IR spectroscopy. Journal of Sol-Gel Science and Technology, 42(1), 13-21. [Link]

-

Issa, A., & Luyt, A. S. (2019). Kinetics of alkoxysilanes hydrolysis: An empirical approach. Scientific Reports, 9(1), 1-13. [Link]

-

Jiang, H., et al. (2008). Kinetic study of methyltriethoxysilane (MTES) hydrolysis by FTIR spectroscopy under different temperatures and solvents. Vibrational Spectroscopy, 46(1), 1-7. [Link]

-

Pohl, E. R., et al. (2000). Sterically hindered silanes for waterborne systems: A model study of silane hydrolysis. In Silanes and Other Coupling Agents (Vol. 2, pp. 15-25). CRC Press. [Link]

-

de la Fuente, M., et al. (2011). FT-IR study of the hydrolysis and condensation of 3-(2-amino-ethylamino)propyl-trimethoxy silane. Journal of Sol-Gel Science and Technology, 58(1), 108-116. [Link]

-

Yang, Q. (2020). Surface Modification of Porous Silicon Nanoparticles for Biomedical Applications. UC San Diego. [Link]

-

ResearchGate. (n.d.). Assignment of chemical shift of silane species with bond state in 29 Si NMR spectra. [Link]

-

Went, T., et al. (2018). FTIR Investigations on Hydrolysis and Condensation Reactions of Alkoxysilane Terminated Polymers for use in Adhesives and Sealants. International Journal of Adhesion and Adhesives, 84, 34-41. [Link]

-

Brochier-Salon, M. C., & Belgacem, N. (2011). Hydrolysis-Condensation Kinetics of Different Silane Coupling Agents. Phosphorus, Sulfur, and Silicon and the Related Elements, 186(2), 240-254. [Link]

-

Ginter, T., et al. (1988). Solid-state 29Si NMR and Infrared Studies of the Reactions of Mono- and Polyfunctional Silanes with Zeolite Y Surfaces. The Journal of Physical Chemistry, 92(18), 5175-5180. [Link]

-

Wang, H., et al. (2018). Facile synthesis of polysilsesquioxane toward durable superhydrophilic/superhydrophobic coatings for medical devices. Journal of Industrial and Engineering Chemistry, 67, 249-257. [Link]

-

El-Gogary, R. I., et al. (2021). Surface modification of nano-drug delivery systems for enhancing antibiotic delivery and activity. Wiley Interdisciplinary Reviews: Nanomedicine and Nanobiotechnology, 13(6), e1758. [Link]

- US20050048098A1 - Formulation for controlled release of drugs by combining hydrophilic and hydrophobic agents - Google P

-

Williams, R. J. J., et al. (2008). Synthesis of oligomeric silsesquioxanes functionalized with (b-carboxyl)ester groups and their use as modifier. Polymer, 49(1), 105-112. [Link]

-

Trusek, A., et al. (2023). Surface Modification of Mesoporous Silica Nanoparticles for Application in Targeted Delivery Systems of Antitumour Drugs. Pharmaceutics, 15(10), 2415. [Link]

-

Corminboeuf, C., et al. (2002). 29Si NMR chemical shifts of silane derivatives. Chemical Physics Letters, 357(1-2), 1-7. [Link]

-

Kihara, Y., et al. (2013). Precise Synthesis of Linear Polysiloxanes End-Functionalized with Alkynylsilyl Groups by Organocatalytic Ring-Opening Polymerization of Cyclotrisiloxanes. Macromolecules, 46(22), 8816-8824. [Link]

-

Grzelak, J., et al. (2021). Synthesis of Silsesquioxanes with Substituted Triazole Ring Functionalities and Their Coordination Ability. Molecules, 26(2), 405. [Link]

-

U.S. Environmental Protection Agency. (1987). Hydrolysis Rate Constants for Enhancing Property-Reactivity Relationships. [Link]

-

Barroso, C. G., et al. (2006). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. LCGC Europe, 19(10), 522-531. [Link]

-

Chemistry For Everyone. (2025). How Is Chromatography Used In Pharmaceutical Industry?. [Link]

-

U.S. Environmental Protection Agency. (2005). Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC. [Link]

-

Armitage, J. M., et al. (2021). A multiple linear regression approach to the estimation of carboxylic acid ester and lactone alkaline hydrolysis rate constants. Environmental Science: Processes & Impacts, 23(10), 1547-1557. [Link]

-

Hage, D. S. (2012). PHARMACEUTICAL AND BIOMEDICAL APPLICATIONS OF AFFINITY CHROMATOGRAPHY: RECENT TRENDS AND DEVELOPMENTS. Journal of chromatographic science, 50(9), 782-793. [Link]

-

S, R., et al. (2009). Chromatographic techniques in analysis of cyclooxygenase-2 inhibitors in drugs and biological samples. Journal of Pharmaceutical and Biomedical Analysis, 50(3), 287-303. [Link]

-

Kumar, A., et al. (2023). Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades. Molecules, 28(15), 5821. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Development of a Hydrophobicity-Controlled Delivery System Containing Levodopa Methyl Ester Hydrochloride Loaded into a Mesoporous Silica - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Surface Modification of Porous Silicon Nanoparticles for Biomedical Applications [escholarship.org]

- 5. Functional Silane-Based Nanohybrid Materials for the Development of Hydrophobic and Water-Based Stain Resistant Cotton Fabrics Coatings - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ijcrt.org [ijcrt.org]

- 7. US20050048098A1 - Formulation for controlled release of drugs by combining hydrophilic and hydrophobic agents - Google Patents [patents.google.com]

- 8. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. taylorfrancis.com [taylorfrancis.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Surface modification of nano-drug delivery systems for enhancing antibiotic delivery and activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. chromatographyonline.com [chromatographyonline.com]

- 14. m.youtube.com [m.youtube.com]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. tandfonline.com [tandfonline.com]

- 18. FT-IR study of the hydrolysis and condensation of 3-(2-amino-ethylamino)propyl-trimethoxy silane | Boletín de la Sociedad Española de Cerámica y Vidrio [elsevier.es]

- 19. researchgate.net [researchgate.net]

- 20. pubs.acs.org [pubs.acs.org]

- 21. sites.me.ucsb.edu [sites.me.ucsb.edu]

- 22. researchgate.net [researchgate.net]

- 23. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]

- 24. unige.ch [unige.ch]

- 25. Kinetics of alkoxysilanes hydrolysis: An empirical approach - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 27. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 28. A multiple linear regression approach to the estimation of carboxylic acid ester and lactone alkaline hydrolysis rate constants - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Shelf Life and Storage of Cyclohexyltriethoxysilane

Introduction: The Role and Reactivity of Cyclohexyltriethoxysilane

Cyclohexyltriethoxysilane (CTES) is an organosilane of significant interest across various scientific and industrial domains. Its unique molecular structure, featuring a bulky cyclohexyl group and three hydrolyzable ethoxy groups attached to a central silicon atom, imparts a combination of hydrophobicity and reactivity that is leveraged in applications ranging from surface modification and polymer synthesis to its use as a coupling agent. For researchers, scientists, and drug development professionals, a thorough understanding of the stability and handling of CTES is paramount to ensure the reproducibility and success of experimental outcomes. This guide provides an in-depth technical overview of the shelf life and proper storage conditions for Cyclohexyltriethoxysilane, grounded in the principles of its chemical reactivity.

Understanding the Shelf Life of Cyclohexyltriethoxysilane

The concept of "shelf life" for a reactive chemical like Cyclohexyltriethoxysilane is not a simple expiration date but rather a reflection of its chemical stability under defined storage conditions. While many chemical suppliers do not provide a specific, universally mandated shelf life for CTES, it is generally understood that when stored under optimal conditions, the compound can remain within its specification limits for an extended period, often 12 to 24 months from the date of manufacture. However, the true determinant of its viability is its purity and the absence of hydrolysis or condensation products.

It is crucial for researchers to recognize that the shelf life is intrinsically linked to the storage conditions. Deviation from these conditions will significantly shorten the effective life of the product. Therefore, periodic quality control is a critical practice, especially for long-term stored material or when working with sensitive applications.

Optimal Storage Conditions for Cyclohexyltriethoxysilane

The primary antagonist to the stability of Cyclohexyltriethoxysilane is moisture . The ethoxy groups are susceptible to hydrolysis, a chemical reaction with water that initiates the degradation of the compound. Consequently, the storage protocols are designed to rigorously exclude atmospheric and environmental moisture.

| Parameter | Recommended Condition | Rationale |

| Temperature | Store in a cool place.[1] | Lower temperatures reduce the rate of potential degradation reactions. Avoidance of heat sources is also critical as irritating fumes and organic acid vapors can develop at elevated temperatures.[1] |

| Atmosphere | Store under a dry, inert atmosphere (e.g., nitrogen or argon). | An inert atmosphere displaces moist air, preventing the initiation of hydrolysis. The compound is stable in sealed containers under these conditions.[1] |

| Container | Keep container tightly closed.[1] | Prevents the ingress of atmospheric moisture. Containers should be properly sealed after each use. |

| Location | Store in a dry, well-ventilated place.[1] | Good ventilation mitigates the buildup of any potential vapors and helps maintain a dry environment. |

| Incompatible Materials | Store away from water, moisture, alcohols, amines, and oxidizing agents.[1] | These substances can react with Cyclohexyltriethoxysilane, leading to its degradation or hazardous reactions. |

The Chemistry of Degradation: Hydrolysis and Condensation

The degradation of Cyclohexyltriethoxysilane is a two-step process involving hydrolysis followed by condensation. Understanding this chemical pathway is fundamental to appreciating the importance of the stringent storage conditions.

1. Hydrolysis: In the presence of water, the ethoxy groups (-OCH2CH3) are sequentially replaced by hydroxyl groups (-OH), forming silanols and releasing ethanol as a byproduct. This reaction can be catalyzed by both acids and bases.[2][3][4]

2. Condensation: The newly formed, highly reactive silanol groups can then condense with each other or with remaining ethoxy groups to form stable siloxane bonds (Si-O-Si). This process results in the formation of dimers, trimers, and eventually, a cross-linked polysiloxane network, releasing water or ethanol.[2][3]

This polymerization process alters the chemical properties of the material, rendering it unsuitable for its intended applications. The viscosity of the product will increase, and its reactivity will be significantly diminished.

Degradation Pathway Visualization

The following diagram illustrates the hydrolysis and subsequent condensation of Cyclohexyltriethoxysilane.

Caption: Hydrolysis and condensation of Cyclohexyltriethoxysilane.

Experimental Protocol: Quality Control Assessment of Stored Cyclohexyltriethoxysilane

To ensure the integrity of stored Cyclohexyltriethoxysilane, particularly if it has been stored for an extended period or if the storage conditions may have been compromised, a simple quality control check using Fourier-Transform Infrared (FTIR) spectroscopy can be performed.

Objective: To detect the presence of hydrolysis and condensation products (silanols and siloxanes).

Materials:

-

Stored Cyclohexyltriethoxysilane sample

-

Reference (newly opened or certified) Cyclohexyltriethoxysilane sample

-

FTIR spectrometer with an appropriate sample holder (e.g., attenuated total reflectance - ATR)

-

Clean, dry sample vials and pipettes

Methodology:

-

Sample Preparation:

-

Ensure the FTIR spectrometer is properly calibrated and a background spectrum is collected.

-

Using a clean, dry pipette, place a small drop of the reference Cyclohexyltriethoxysilane onto the ATR crystal.

-

Collect the infrared spectrum over a range of 4000-650 cm⁻¹.

-

Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and allow it to dry completely.

-

Repeat the process with the stored Cyclohexyltriethoxysilane sample.

-

-

Spectral Analysis:

-

Compare the spectrum of the stored sample to that of the reference sample.

-

Look for the appearance or broadening of a peak in the region of 3200-3700 cm⁻¹. This is indicative of the O-H stretching vibration from silanol (-Si-OH) groups, a direct marker of hydrolysis.

-

Observe any significant changes in the Si-O-C stretching region (typically around 1080-1100 cm⁻¹) and the appearance of a broad peak around 1000-1100 cm⁻¹. This can indicate the formation of Si-O-Si bonds from condensation.

-

Interpretation of Results:

-

No significant difference between the stored sample and the reference spectrum suggests the material is likely still of good quality.

-

The presence of a noticeable O-H peak and/or significant changes in the Si-O region in the stored sample's spectrum indicates that hydrolysis and condensation have occurred, and the material may not be suitable for use in sensitive applications.

Conclusion

The stability and shelf life of Cyclohexyltriethoxysilane are critically dependent on the rigorous exclusion of moisture. By adhering to the recommended storage conditions of a cool, dry, and inert environment, researchers can significantly extend the viability of this important organosilane. The chemical principles of hydrolysis and condensation underscore the rationale for these stringent handling and storage protocols. Regular quality control, especially for aged stock, is a prudent measure to ensure the integrity of the material and the reliability of experimental results.

References

-

BenchChem. (2025). The Chemistry of Triethoxysilane Hydrolysis and Condensation. Retrieved from BenchChem.[2]

-

Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review. PMC.[3]

-

Brinker, C.J. HYDROLYSIS AND CONDENSATION OF SILICATES: EFFECTS ON STRUCTURE.[4]

- Understanding Hydrolysis and Condensation Kinetics of γ-Glycidoxypropyltrimethoxysilane. (2025-08-07).

- Gelest, Inc. (2015-01-05).

- Publikationen der UdS.

- U S Chemical. (2022-04-08).

- Tokyo Chemical Industry Co., Ltd. About Handling.

- EMA. (2023-07-13).

- Westlake Epoxy. Shelf Life.

- OnePointe Solutions. (2020-04-17). Shelf Lives of Common Chemical Reagents.

- PubMed. (2019). A long-time stability study of 50 drug substances representing common drug classes of pharmaceutical use.

- EPRA JOURNALS. STABILITY TESTING OF PHARMACEUTICAL PRODUCTS.

- Drug Discovery and Development. (2012-10-05). Testing Drug Stability for Long-Term Storage.

- Western Connecticut State University. Limited Shelf Life Chemicals.

- LATICRETE.

Sources

Cyclohexyltriethoxysilane degradation pathways and byproducts

An In-Depth Technical Guide to the Degradation Pathways and Byproducts of Cyclohexyltriethoxysilane

Authored by: A Senior Application Scientist

Abstract

Cyclohexyltriethoxysilane (CHTES) is an organofunctional silane widely utilized as a coupling agent, a surface modifier, and a precursor in sol-gel processes. Its efficacy in these applications is intrinsically linked to its chemical transformations, primarily initiated by hydrolysis and condensation reactions. However, exposure to thermal stress can induce alternative degradation routes. A comprehensive understanding of these degradation pathways and the resultant byproducts is paramount for optimizing material performance, ensuring product stability, and assessing environmental impact. This guide provides a detailed examination of the hydrolytic, condensation, and thermal degradation mechanisms of CHTES, outlines the primary byproducts, and presents robust analytical methodologies for their characterization.

Introduction: The Chemistry of Cyclohexyltriethoxysilane